molecular formula C9H5Cl2N3O2 B11771258 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B11771258
Molekulargewicht: 258.06 g/mol
InChI-Schlüssel: MSBQOSLUCOTXBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a carboxylic acid group on the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of triazole alcohols or aldehydes.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-5-carboxylic acid

Comparison: Compared to its analogs, 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the chlorine atoms and the carboxylic acid group. These structural differences can influence its reactivity, biological activity, and potential applications. For instance, the position of the chlorine atoms can affect the compound’s ability to interact with biological targets, leading to variations in antimicrobial or anticancer efficacy.

Eigenschaften

Molekularformel

C9H5Cl2N3O2

Molekulargewicht

258.06 g/mol

IUPAC-Name

2-(2,5-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(11)8(3-5)14-12-4-7(13-14)9(15)16/h1-4H,(H,15,16)

InChI-Schlüssel

MSBQOSLUCOTXBC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)N2N=CC(=N2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.